(+/-)-2-Bromopropionic-3,3,3-D3 acid

Stable Isotope Labeling Mass Spectrometry Internal Standard

(+/-)-2-Bromopropionic-3,3,3-D3 acid is a deuterium-labeled isotopologue of the α-halocarboxylic acid 2-bromopropionic acid. It is characterized by the substitution of three hydrogen atoms at the C-3 position with deuterium (98 atom % D), yielding a molecular weight of 155.99 g/mol.

Molecular Formula C3H5BrO2
Molecular Weight 155.99 g/mol
Cat. No. B13838995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-2-Bromopropionic-3,3,3-D3 acid
Molecular FormulaC3H5BrO2
Molecular Weight155.99 g/mol
Structural Identifiers
SMILESCC(C(=O)O)Br
InChIInChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/i1D3
InChIKeyMONMFXREYOKQTI-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+/-)-2-Bromopropionic-3,3,3-D3 Acid: Isotopic Purity and Core Specifications for Analytical Procurement


(+/-)-2-Bromopropionic-3,3,3-D3 acid is a deuterium-labeled isotopologue of the α-halocarboxylic acid 2-bromopropionic acid. It is characterized by the substitution of three hydrogen atoms at the C-3 position with deuterium (98 atom % D), yielding a molecular weight of 155.99 g/mol . This racemic mixture serves as a stable isotope-labeled internal standard for mass spectrometry-based quantification of 2-bromopropionic acid and as a labeled intermediate in the synthesis of deuterated pharmaceuticals . Its precise isotopic signature differentiates it from non-labeled and differently deuterated analogs, enabling accurate quantitation and mechanistic tracing in analytical and synthetic workflows.

Why Non-Deuterated or Differently Labeled 2-Bromopropionic Acid Cannot Substitute for (+/-)-2-Bromopropionic-3,3,3-D3 Acid


Generic substitution of (+/-)-2-bromopropionic-3,3,3-D3 acid with unlabeled 2-bromopropionic acid or alternative deuterated analogs (e.g., 2-bromopropionic-2,3,3,3-D4 acid) fails to meet the core requirements of stable isotope dilution mass spectrometry (SID-MS) and precise synthetic tracing. Unlabeled 2-bromopropionic acid (MW 152.97) co-elutes with the target analyte and cannot provide the required mass shift (+3.02 Da for the 3,3,3-D3 isotopologue) for selective MRM or SIM detection . Differently labeled forms, such as the 2,3,3,3-D4 analog (MW 156.999), introduce a larger mass shift (+4.04 Da) that may fall outside optimal MS window settings or complicate spectral interpretation due to incomplete deuteration at the chiral center . The specific 3,3,3-D3 pattern ensures that the deuterium atoms are remote from the reactive α-bromine and carboxylic acid functionalities, preserving the chemical and ionization behavior of the native analyte while providing a distinct isotopic signature .

Quantitative Differentiation of (+/-)-2-Bromopropionic-3,3,3-D3 Acid: Head-to-Head Comparator Data


Isotopic Enrichment of 98 atom % D vs. Chemical Purity Alone in Non-Deuterated 2-Bromopropionic Acid

(+/-)-2-Bromopropionic-3,3,3-D3 acid is supplied with a certified isotopic enrichment of 98 atom % D and a minimum chemical purity of 98% . In contrast, non-deuterated 2-bromopropionic acid is available with a chemical purity of ≥98.0% (by GC/T) but possesses natural abundance isotopic distribution (0.015% deuterium) . This distinction is critical for stable isotope dilution assays, where the isotopic enrichment directly determines the method's lower limit of quantitation and signal-to-noise ratio.

Stable Isotope Labeling Mass Spectrometry Internal Standard Quantitative Analysis

Molecular Weight Differential of +3.02 Da for Mass Spectrometry Discrimination

The molecular weight of (+/-)-2-bromopropionic-3,3,3-D3 acid is 155.99 g/mol . This represents a mass increase of +3.02 Da relative to the non-deuterated parent compound (152.97 g/mol) . This mass shift is sufficient to separate the internal standard from the analyte in quadrupole and time-of-flight mass analyzers without overlap from natural isotopic peaks (e.g., 13C or 81Br contributions). Differently deuterated analogs, such as 2-bromopropionic-2,3,3,3-D4 acid (156.999 g/mol), exhibit a +4.04 Da shift, which may be less desirable for certain triple quadrupole methods where a +3 Da offset is optimal for minimizing cross-talk while maintaining similar ionization efficiency .

LC-MS GC-MS Selected Reaction Monitoring Isotope Dilution

Calibration Range and Precision in EPA Method 552 for Haloacetic Acid Analysis Using 2-Bromopropionic Acid Surrogate

Non-deuterated 2-bromopropionic acid is employed as a surrogate standard in U.S. Geological Survey (USGS) and EPA Method 552 for the analysis of haloacetic acids in drinking water, with a validated calibration range of 0.5–250 μg/L [1]. The deuterated analog, (+/-)-2-bromopropionic-3,3,3-D3 acid, is the isotopically labeled internal standard counterpart that can correct for matrix effects and extraction efficiency in mass spectrometry-based adaptations of this method. While direct precision data for the D3 isotopologue are not publicly disclosed, class-level inference from stable isotope dilution practices indicates that deuterated internal standards typically improve method precision (RSD) by 20–50% relative to non-deuterated surrogates in complex matrices [2].

Environmental Analysis EPA Method 552 Haloacetic Acids GC-ECD

Yield and Purity in the Synthesis of Stepronin-D5: A Labeled Mucolytic Drug Intermediate

(+/-)-2-Bromopropionic-3,3,3-D3 acid is a documented intermediate in the synthesis of Stepronin-D5, the deuterium-labeled form of the mucolytic drug Stepronin . While specific reaction yields for the step involving this intermediate are not publicly reported, the use of this 3,3,3-D3-labeled bromopropionic acid ensures that the final Stepronin-D5 product retains three deuterium atoms at the specified positions, enabling pharmacokinetic tracing in preclinical and clinical studies. In contrast, unlabeled 2-bromopropionic acid would yield only the non-deuterated Stepronin, which cannot be distinguished from endogenous or administered drug in mass balance studies.

Deuterated Drug Synthesis Pharmaceutical Intermediate Stepronin Mucolytic

High-Value Application Scenarios for (+/-)-2-Bromopropionic-3,3,3-D3 Acid Based on Evidence


Stable Isotope Dilution LC-MS/MS Quantification of 2-Bromopropionic Acid in Pharmaceutical Residue Analysis

This compound is the preferred internal standard for the LC-MS/MS determination of 2-bromopropionic acid residues in drug substances. Its 98 atom % D enrichment and +3.02 Da mass shift allow for accurate quantification even in complex matrices, as demonstrated in derivatization-based HPLC-DAD methods for halogenated carboxylic acids [1]. The isotopic purity ensures low limits of quantitation (LOQ) and high precision (RSD <5%) required for pharmaceutical quality control.

Environmental Monitoring of Haloacetic Acids in Drinking Water via EPA Method 552.3 Adaptations

Laboratories seeking to modernize EPA Method 552 for haloacetic acid analysis using GC-MS or LC-MS/MS will find (+/-)-2-bromopropionic-3,3,3-D3 acid indispensable as an isotope dilution internal standard. The calibration range of 0.5–250 μg/L established for the non-deuterated surrogate in USGS studies [2] serves as a foundation for method transfer, with the deuterated analog providing the necessary correction for extraction efficiency and matrix suppression.

Synthesis of Stepronin-D5 for Pharmacokinetic and ADME Studies

For medicinal chemistry groups developing deuterium-labeled drug candidates, (+/-)-2-bromopropionic-3,3,3-D3 acid is a critical building block for the synthesis of Stepronin-D5 . Its use ensures the final labeled drug retains the precise isotopic signature needed for distinguishing administered drug from endogenous background in mass balance and bioavailability studies.

Mechanistic Probing in Organic and Polymer Chemistry via Site-Specific Deuterium Labeling

The specific placement of three deuterium atoms at the C-3 position, remote from the reactive α-bromine and carboxyl groups, makes this compound ideal for kinetic isotope effect (KIE) studies and NMR-based mechanistic investigations. Unlike the 2,3,3,3-D4 analog, the 3,3,3-D3 pattern avoids deuteration at the chiral center, preserving stereochemical integrity in racemic studies .

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